3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride
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Overview
Description
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an aminopropanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzaldehyde and glycine.
Condensation Reaction: The 4-acetylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 3-(4-Acetylphenyl)-3-aminopropanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction.
Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-acetylphenylpropanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The acetyl group and amino acid moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenylalanine: Similar structure but lacks the hydrochloride salt form.
4-Acetylbenzoic Acid: Contains the acetyl group but lacks the aminopropanoic acid moiety.
Phenylalanine Derivatives: Various derivatives with modifications on the phenyl ring or amino acid side chain.
Uniqueness
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-acetylphenyl)-3-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQPKRLZFMASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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